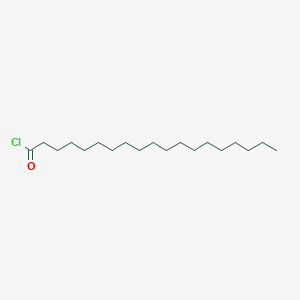
2-Bromopyridine-4-carboxaldehyde
概要
説明
2-Bromopyridine-4-carboxaldehyde, also known as 2-Bromo-4-formylpyridine or 2-Bromoisonicotinaldehyde, is a chemical compound with the empirical formula C6H4BrNO . It has a molecular weight of 186.01 .
Molecular Structure Analysis
The molecule of 2-Bromopyridine-4-carboxaldehyde has a single conformationally relevant internal degree of freedom, which is the rotation around the exocyclic C–C bond connecting the aldehyde group to the aromatic ring .Chemical Reactions Analysis
2-Bromopyridine-4-carboxaldehyde is used as a building block in supramolecular chemistry and as a ligand for transition metal catalysts .Physical And Chemical Properties Analysis
2-Bromopyridine-4-carboxaldehyde is a solid at room temperature . It should be stored in a refrigerator .科学的研究の応用
Building Block in Supramolecular Chemistry
2-Bromopyridine-4-carboxaldehyde is used as a building block in supramolecular chemistry . Supramolecular chemistry is a branch of chemistry that focuses on the chemical systems made up of a discrete number of assembled molecular subunits or components.
Ligand for Transition Metal Catalysts
This compound also serves as a ligand for transition metal catalysts . Ligands are ions or molecules that bind to a central metal atom to form a coordination complex. In this case, 2-Bromopyridine-4-carboxaldehyde can bind to transition metals to form catalysts that can speed up chemical reactions.
Component in Luminescent Complexes
Another application of 2-Bromopyridine-4-carboxaldehyde is in the creation of luminescent complexes . These are compounds that emit light when excited by an external source, such as ultraviolet light.
Precursor for Biologically Active Molecules
Bipyridine and related compounds, which can be synthesized from 2-Bromopyridine-4-carboxaldehyde, are starting materials or precursors for a variety of valuable substances such as biologically active molecules .
Ligand in Transition-Metal Catalysis
Bipyridines and their derivatives are extensively used as ligands in transition-metal catalysis . This involves the use of a transition metal to catalyze a reaction, with the bipyridine acting as a ligand to help stabilize the metal and facilitate the reaction.
Component in Photosensitizers
These compounds are also used in photosensitizers . Photosensitizers are materials that produce chemical changes under the influence of light. They are used in a variety of applications, including solar cells and photodynamic therapy for cancer treatment.
Component in Viologens
Viologens are a family of compounds that are known for their vibrant colors and ability to undergo redox reactions. Bipyridines and their derivatives, which can be synthesized from 2-Bromopyridine-4-carboxaldehyde, are used in viologens .
Building Block in Supramolecular Structures
Finally, these compounds are used as fundamental components in various supramolecular structures . These structures involve the organization of multiple molecules into a system where they interact through non-covalent bonding.
Safety and Hazards
2-Bromopyridine-4-carboxaldehyde is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves, eye protection, and face protection when handling this chemical .
将来の方向性
2-Bromopyridine-4-carboxaldehyde is used both as a building block in supramolecular chemistry and as a ligand for transition metal catalysts and luminescent complexes . Its structure and vibrational spectra have been investigated, and it has potential applications in the development of new materials and chemical reactions .
作用機序
Biochemical Pathways
It’s worth noting that pyridinecarboxaldehydes, a group to which this compound belongs, have been studied for their structural, energetic, and vibrational properties .
Pharmacokinetics
Some physicochemical properties such as high gi absorption and bbb permeability have been reported .
Result of Action
It’s worth noting that the compound is used as a building block in supramolecular chemistry and as a ligand for transition metal catalysts and luminescent complexes .
特性
IUPAC Name |
2-bromopyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO/c7-6-3-5(4-9)1-2-8-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWLIQFKXMWEJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376642 | |
| Record name | 2-Bromopyridine-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
118289-17-1 | |
| Record name | 2-Bromo-4-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118289-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromopyridine-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-4-pyridinecarboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


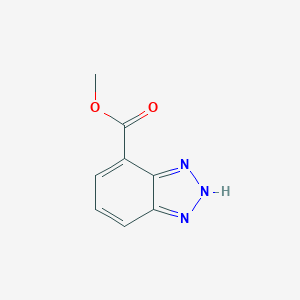
![(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B56511.png)
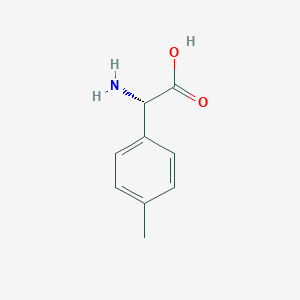

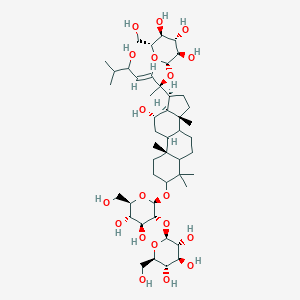



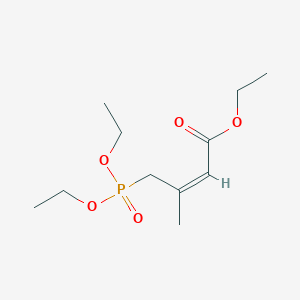


![4-amino-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B56544.png)

